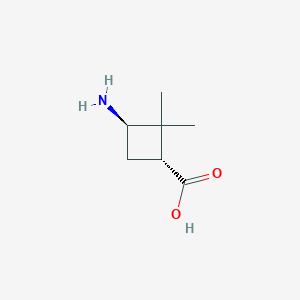
Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclobutane ring with an amino group and a carboxylic acid group attached to it. The stereochemistry of the compound is defined by the (1R,3R) configuration, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through specific reactions, such as amination and carboxylation, under controlled conditions.
Stereochemical Control: Ensuring the correct (1R,3R) configuration is crucial, often achieved through chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives.
科学的研究の応用
Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- Rel-(1R,3R)-3-amino-2,2-dimethylcyclopropane-1-carboxylic acid
- Rel-(1R,3R)-3-amino-2,2-dimethylcyclopentane-1-carboxylic acid
- Rel-(1R,3R)-3-amino-2,2-dimethylcyclohexane-1-carboxylic acid
Uniqueness
Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure and stereochemistry, which confer distinct chemical and biological properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence its reactivity, stability, and interaction with biological targets.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5+/m0/s1 |
InChIキー |
HEVNTZPOSTVEDU-CRCLSJGQSA-N |
異性体SMILES |
CC1([C@@H](C[C@H]1N)C(=O)O)C |
正規SMILES |
CC1(C(CC1N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-[2-(diethylamino)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B13346279.png)
![Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate](/img/structure/B13346281.png)
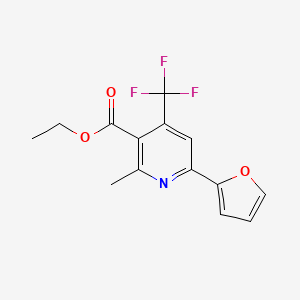
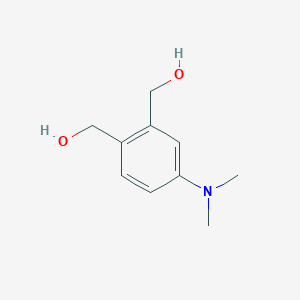

![azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate](/img/structure/B13346297.png)
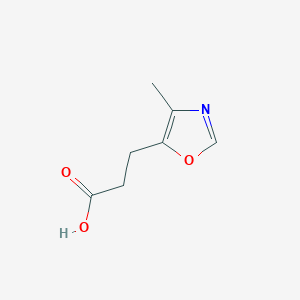
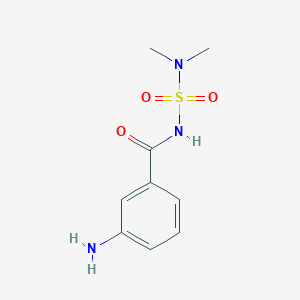
![Benzyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13346331.png)

![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)

![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)
